Melting Point: Differentiable Identity Marker
The target compound exhibits a melting point of 135–137 °C (recrystallized from ethanol) as reported in the preparative patent [1], with an alternative vendor-reported value of 139 °C (ChemicalBook) . This contrasts with the comparator 2-(4-methoxyphenyl)-3-methylindole, which has a reported melting point of approximately 85–88 °C , and 5-methoxy-2-phenylindole (CAS 5883-96-5), which melts at approximately 150–153 °C . The substantial difference (≥30 °C) provides a simple, cost-effective orthogonal identity verification method during incoming quality control.
| Evidence Dimension | Melting point (capillary method or DSC equivalent) |
|---|---|
| Target Compound Data | 135–137 °C (US 6503938); 139 °C (ChemicalBook) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-3-methylindole: ~85–88 °C; 5-Methoxy-2-phenylindole: ~150–153 °C |
| Quantified Difference | Target vs. 2-(4-methoxyphenyl)-3-methylindole: Δ ≈ +47–54 °C; Target vs. 5-methoxy-2-phenylindole: Δ ≈ –11–18 °C |
| Conditions | Recrystallized from 96% ethanol (US 6503938); general solid-state melting point determination. |
Why This Matters
A unique melting point fingerprint reduces the risk of mis-shipment or misidentification when procuring from suppliers who may stock closely related indole derivatives, ensuring the correct compound enters the synthetic workflow.
- [1] US Patent 6503938 B2. (2003). 2-Phenylindoles as antiestrogenic pharmaceutical agents, Section 1.2: Preparation of 5-Methoxy-2-(4-methoxyphenyl)-3-methylindole. Justia Patents. View Source
